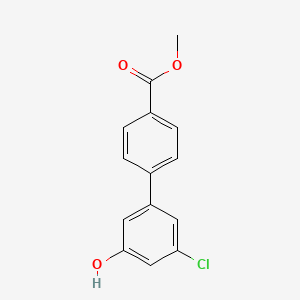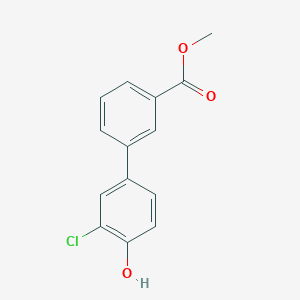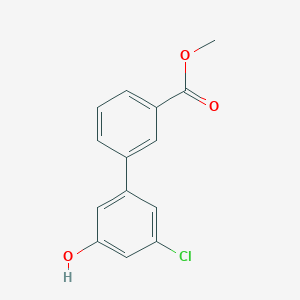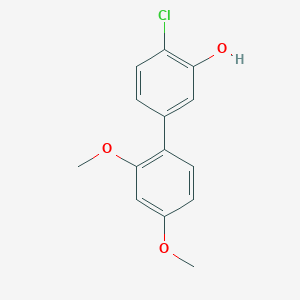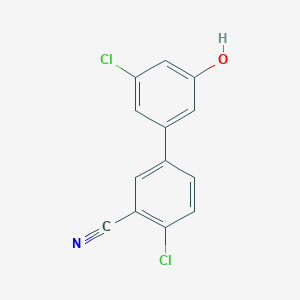
3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% (also known as 5-Chloro-2-hydroxy-3-cyanophenol or 3-chloro-5-chloro-3-cyanophenol) is a synthetic compound used in a variety of scientific research applications. It has been used in the synthesis of new molecules and materials, as well as in the study of biochemical and physiological processes.
科学的研究の応用
3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of new molecules and materials, as well as in the study of biochemical and physiological processes. For example, it has been used in the synthesis of novel fluorescent materials, as well as in the study of the effects of various drugs on the cardiovascular system. Additionally, it has been used in the study of the effects of various hormones on the human body, as well as in the study of the effects of various environmental pollutants on the human body.
作用機序
The mechanism of action of 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% is not fully understood. However, it is thought to act as an inhibitor of enzymes involved in the metabolism of various compounds, such as drugs and hormones. Additionally, it is thought to act as an antioxidant, which can help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% are not fully understood. However, it is thought to act as an inhibitor of enzymes involved in the metabolism of various compounds, such as drugs and hormones. Additionally, it is thought to act as an antioxidant, which can help to protect cells from damage caused by free radicals. Additionally, it is thought to act as an anti-inflammatory agent, which can help to reduce inflammation in the body.
実験室実験の利点と制限
The advantages of using 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% in laboratory experiments include its low cost, its wide availability, and its relatively low toxicity. Additionally, it is relatively easy to synthesize, and it can be used in a variety of applications. The limitations of using this compound in laboratory experiments include its relatively low solubility in water, its potential to form toxic byproducts, and its potential to interfere with other compounds in the reaction mixture.
将来の方向性
For the use of 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% include its use in the development of new materials, its use in the study of the effects of various drugs on the cardiovascular system, its use in the study of the effects of various hormones on the human body, and its use in the study of the effects of various environmental pollutants on the human body. Additionally, its use in the development of new drugs, its use in the study of the effects of various drugs on the nervous system, and its use in the study of the effects of various toxins on the human body could also be explored.
合成法
The synthesis of 3-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% can be achieved through a two-step reaction. First, 4-chloro-3-cyanophenol is reacted with chlorine in the presence of a base, such as potassium hydroxide, to form 3-chloro-5-(4-chloro-3-cyanophenyl)phenol, 95%. The second step involves the reaction of the product with a reducing agent, such as sodium borohydride, to yield 3-chloro-5-(4-chloro-3-cyanophenyl)phenol, 95%.
特性
IUPAC Name |
2-chloro-5-(3-chloro-5-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-11-4-9(5-12(17)6-11)8-1-2-13(15)10(3-8)7-16/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIVOMYTHUBBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686047 |
Source


|
| Record name | 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261902-47-9 |
Source


|
| Record name | 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


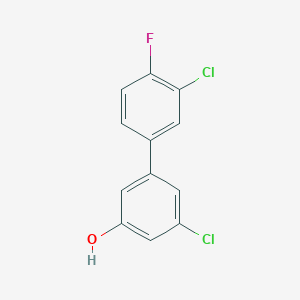
![2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381527.png)

